2-(4-Fluorophenyl)-2-oxoethyl 6-bromo-2-phenyl-4-quinolinecarboxylate 2-(4-Fluorophenyl)-2-oxoethyl 6-bromo-2-phenyl-4-quinolinecarboxylate
Brand Name: Vulcanchem
CAS No.: 498537-09-0
VCID: VC0436385
InChI: InChI=1S/C24H15BrFNO3/c25-17-8-11-21-19(12-17)20(13-22(27-21)15-4-2-1-3-5-15)24(29)30-14-23(28)16-6-9-18(26)10-7-16/h1-13H,14H2
SMILES: C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)F
Molecular Formula: C24H15BrFNO3
Molecular Weight: 464.3g/mol

2-(4-Fluorophenyl)-2-oxoethyl 6-bromo-2-phenyl-4-quinolinecarboxylate

CAS No.: 498537-09-0

Main Products

VCID: VC0436385

Molecular Formula: C24H15BrFNO3

Molecular Weight: 464.3g/mol

2-(4-Fluorophenyl)-2-oxoethyl 6-bromo-2-phenyl-4-quinolinecarboxylate - 498537-09-0

CAS No. 498537-09-0
Product Name 2-(4-Fluorophenyl)-2-oxoethyl 6-bromo-2-phenyl-4-quinolinecarboxylate
Molecular Formula C24H15BrFNO3
Molecular Weight 464.3g/mol
IUPAC Name [2-(4-fluorophenyl)-2-oxoethyl] 6-bromo-2-phenylquinoline-4-carboxylate
Standard InChI InChI=1S/C24H15BrFNO3/c25-17-8-11-21-19(12-17)20(13-22(27-21)15-4-2-1-3-5-15)24(29)30-14-23(28)16-6-9-18(26)10-7-16/h1-13H,14H2
Standard InChIKey YXDIMLZVABGFRE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)F
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)F
PubChem Compound 1739166
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator